2,6-Bis(2-benzimidazolyl)pyridine
Overview
Description
2,6-Bis(2-benzimidazolyl)pyridine: is an organic compound with the molecular formula C19H13N5. It is a V-shaped ligand known for its ability to act as a tridentate nitrogen donor. This compound is used extensively in coordination chemistry due to its ability to form stable complexes with various metal ions . It is also recognized for its applications in sensing and detection, particularly as an anion receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(2-benzimidazolyl)pyridine typically involves the reaction of 2,6-dibromopyridine with benzimidazole in the presence of potassium hydroxide, potassium carbonate, and copper powder. The reaction is carried out in N,N-dimethylformamide (DMF) at elevated temperatures (100°C to reflux) for 24 to 56 hours . The product is then purified through recrystallization in ethanol, yielding a white solid with a purity of over 98% .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2,6-Bis(2-benzimidazolyl)pyridine undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions such as manganese, uranium, and gallium
Substitution: Reacts with alkyl or aryl halides in the presence of a base to form substituted derivatives.
Oxidation and Reduction: Can participate in redox reactions, particularly in coordination complexes.
Common Reagents and Conditions:
Complexation: Metal salts (e.g., MnCl2, UO2Cl2), solvents like DMF or THF, and sometimes heating
Substitution: Alkyl or aryl halides, bases like potassium hydroxide, and solvents such as DMF.
Oxidation and Reduction: Reducing agents like K2[Fe(CO)4] for reduction reactions.
Major Products:
Complexes: Metal-ligand complexes with distinct properties depending on the metal ion
Substituted Derivatives: Various alkyl or aryl-substituted benzimidazolylpyridines.
Scientific Research Applications
2,6-Bis(2-benzimidazolyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions, which are studied for their catalytic and electronic properties
Biology and Medicine: Acts as a selective inhibitor of small conductance calcium-activated potassium (SK) channels, making it a potential therapeutic agent for cardiovascular and neurological disorders.
Industry: Employed as a chemosensor for detecting anions like fluoride and toxic metabolites of benzene.
Mechanism of Action
The mechanism of action of 2,6-Bis(2-benzimidazolyl)pyridine involves its ability to bind to metal ions through its nitrogen atoms, forming stable complexes. In biological systems, it inhibits SK channels by binding to specific sites on the channel protein, thereby blocking the passage of potassium ions . This inhibition is highly selective and potent, with an IC50 of 0.4 μM for all SK channel subtypes .
Comparison with Similar Compounds
2,6-Bis(imino)pyridine: Another tridentate ligand used in coordination chemistry.
2,2’-Bipyridine: A bidentate ligand commonly used in metal complexation.
1,10-Phenanthroline: A bidentate ligand with applications in analytical chemistry.
Uniqueness: 2,6-Bis(2-benzimidazolyl)pyridine is unique due to its tridentate binding mode, which allows for the formation of more stable and diverse metal complexes compared to bidentate ligands. Its ability to act as a selective SK channel inhibitor also sets it apart from other similar compounds .
Properties
IUPAC Name |
2-[6-(1H-benzimidazol-2-yl)pyridin-2-yl]-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N5/c1-2-7-13-12(6-1)21-18(22-13)16-10-5-11-17(20-16)19-23-14-8-3-4-9-15(14)24-19/h1-11H,(H,21,22)(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKICBDXAZNSKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=NC(=CC=C3)C4=NC5=CC=CC=C5N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353383 | |
Record name | 2,6-Bis(2-benzimidazolyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28020-73-7 | |
Record name | 2,6-Bis(2-benzimidazolyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Bis(2-benzimidazolyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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